molecular formula C5H5ClN2O B069025 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde CAS No. 175204-81-6

4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde

Cat. No.: B069025
CAS No.: 175204-81-6
M. Wt: 144.56 g/mol
InChI Key: MLGDASSMRFJUMZ-UHFFFAOYSA-N
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Description

4-Chloro-1-methyl-1H-pyrazole-3-carbaldehyde is a heterocyclic compound with a pyrazole ring structure It is characterized by the presence of a chloro substituent at the 4-position, a methyl group at the 1-position, and an aldehyde functional group at the 3-position

Scientific Research Applications

4-Chloro-1-methyl-1H-pyrazole-3-carbaldehyde has several applications in scientific research:

Future Directions

While specific future directions for 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde are not mentioned in the retrieved papers, pyrazole derivatives are a topic of ongoing research due to their wide range of biological activities . They are gaining more attention in the field of medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde typically involves the reaction of 4-chloro-3-methylpyrazole with formylating agents. One common method is the Vilsmeier-Haack reaction, where 4-chloro-3-methylpyrazole is treated with a mixture of phosphorus oxychloride and dimethylformamide to introduce the formyl group at the 3-position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1-methyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro substituent can be replaced by nucleophiles in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid.

    Reduction: 4-chloro-1-methyl-1H-pyrazole-3-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Uniqueness: 4-Chloro-1-methyl-1H-pyrazole-3-carbaldehyde is unique due to the presence of both a chloro substituent and an aldehyde group on the pyrazole ring. This combination of functional groups allows for diverse chemical reactivity and the potential for the synthesis of a wide range of derivatives with varying biological activities.

Properties

IUPAC Name

4-chloro-1-methylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c1-8-2-4(6)5(3-9)7-8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGDASSMRFJUMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381953
Record name 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-81-6
Record name 4-Chloro-1-methyl-1H-pyrazole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175204-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde
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